Chloroneb
Overview
Description
Mechanism of Action
Target of Action
Chloroneb primarily targets the Transient receptor potential cation channel subfamily A member 1 . This receptor is a non-selective cation channel involved in the detection of pain and possibly also in cold perception and inner ear function .
Mode of Action
This compound is a systemic fungicide that is absorbed via roots . It acts as a lipid peroxidation inhibitor . This means it prevents the oxidative degradation of lipids, a process that can disrupt cell membranes and lead to cell damage or death. By inhibiting this process, this compound helps to maintain the integrity of the cells, thereby preventing fungal diseases.
Pharmacokinetics
Details on the pharmacokinetics of this compound are limited. It is known that this compound has a low aqueous solubility and is highly volatile . This suggests that it may be prone to drift, which could impact its distribution and bioavailability.
Result of Action
The primary result of this compound’s action is the prevention of fungal diseases. By inhibiting lipid peroxidation, it helps to maintain cell integrity and prevent cell damage or death, thereby inhibiting the growth and spread of fungi .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its volatility means it may be prone to drift, which could be influenced by factors such as wind speed and direction . Its persistence in soil suggests that soil type and conditions could also impact its efficacy. Furthermore, its low solubility and immobility suggest that water availability and movement could affect its distribution and bioavailability .
Preparation Methods
Chloroneb can be synthesized through several methods. One common synthetic route involves the chlorination of 2,5-dimethoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired dichlorinated product . Industrial production methods often involve large-scale chlorination processes with stringent control over reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
Chloroneb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chloroneb has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Chloroneb is similar to other organochlorine fungicides such as chlorothalonil and dichloran. it is unique in its specific mode of action and its systemic properties, which allow it to be absorbed and translocated within the plant . Similar compounds include:
Chlorothalonil: A broad-spectrum fungicide used to control fungal diseases in various crops.
This compound’s uniqueness lies in its specific inhibition of lipid peroxidation and its systemic absorption, making it effective against a wide range of fungal pathogens .
Properties
IUPAC Name |
1,4-dichloro-2,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIADAMVCJPXSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
Record name | CHLORONEB | |
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DSSTOX Substance ID |
DTXSID2024793 | |
Record name | Chloroneb | |
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Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloroneb appears as white to tan solid or beige powder. Musty odor. (NTP, 1992), Colorless solid with a musty odor; [HSDB] White to tan or beige solid; [CAMEO] Colorless solid; [MSDSonline] | |
Record name | CHLORONEB | |
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Boiling Point |
514 °F at 760 mmHg (NTP, 1992), 268 °C | |
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Flash Point |
322 °F (NTP, 1992) | |
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Solubility |
less than 0.1 mg/mL at 73 °F (NTP, 1992), At 25 °C: 115 g/kg acetone, 89 g/kg xylene, 118 g/kg dimethylformamide, 133 g/kg dichloromethane, In water, 8.0 mg/L @ 25 °C | |
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Density |
1.66 (NTP, 1992) - Denser than water; will sink, 1.66 | |
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Vapor Pressure |
0.003 mmHg at 77 °F ; 7 mmHg at 284 °F (NTP, 1992), 0.01 [mmHg], 3X10-3 mm Hg @ 25 °C | |
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Mechanism of Action |
Fungitoxicity is due to specific inhibition of DNA polymerization. | |
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Color/Form |
Colorless crystals | |
CAS No. |
2675-77-6 | |
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Melting Point |
271 to 275 °F (NTP, 1992), 133-135 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Chloroneb and what is its primary use?
A1: this compound (1,4-dichloro-2,5-dimethoxybenzene) is an aromatic hydrocarbon fungicide primarily used to control various plant diseases. [, , , , ] It has been a valuable compound for controlling storage diseases and remains important for agricultural applications, particularly in tropical regions. []
Q2: Are there any structural analogs of this compound that show similar activity?
A3: Yes, research has shown that certain structural analogs of this compound exhibit similar antifungal activity. For instance, in studies on potato common scab control, unsubstituted, phenyl-, chloro-, 2,5-, and 2,6-dichloro-1,4-benzoquinones and their corresponding hydroquinones showed comparable efficacy to this compound. Interestingly, Chloranil, a related compound, was significantly less effective. []
Q3: Is this compound readily absorbed by plants, and does this contribute to its effectiveness?
A4: Yes, studies using radiolabeled Carbon-14-Chloroneb demonstrated its systemic activity in turfgrass species like Poa annua, Poa pratensis, and Agrostis palustris. [] This systemic movement within the plant helps explain the extended control of diseases like Typhula blight (Typhula incarnata) observed with this compound applications. []
Q4: Are there any reported cases of fungal resistance to this compound?
A5: Yes, fungal resistance to this compound has been reported. Studies on Ustilago violacea identified multiple loci associated with this compound resistance, indicating a potential for the development of resistance in fungal populations. [] Similarly, research in Neurospora crassa produced this compound-resistant mutants, highlighting the possibility of resistance emergence. []
Q5: How does this compound interact with other fungicides when used in combination?
A7: this compound's interaction with other fungicides can vary. For instance, in controlling damping-off in cotton seedlings caused by Pythium spp., Rhizopus oryzae, and Rhizoctonia solani, a combination of this compound and Trichoderma spp. proved more effective than either treatment alone. [] Conversely, in controlling Rhizoctonia solani in cowpea seedlings, certain micronutrients applied to the soil negatively impacted the efficacy of several fungicides, including this compound. []
Q6: What analytical methods are used to detect and quantify this compound?
A9: Gas chromatography (GC) coupled with a flame ionization detector (FID) has been used to determine this compound concentrations. [] High-performance liquid chromatography (HPLC) with UV detection at 254 nm is another technique employed for this compound quantification, offering advantages in simplicity, speed, and accuracy. []
Q7: Are there alternative fungicides to this compound?
A11: Yes, several alternative fungicides are available, each with its own spectrum of activity, efficacy, and environmental profile. Some commonly used alternatives include benomyl, thiabendazole, captan, and metalaxyl. [, , , , ] The choice of an appropriate fungicide should be based on factors like target pathogen, crop, application method, and environmental considerations.
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